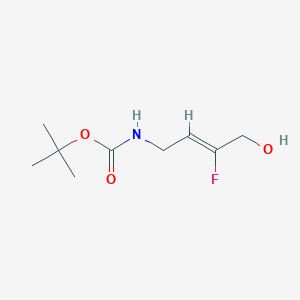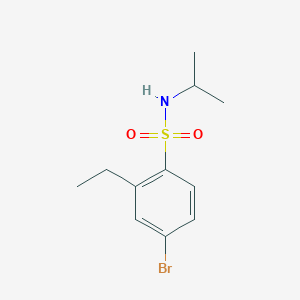
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile est un composé organique qui présente un système cyclique de quinoléine avec un groupe nitrile et un groupe hydroxyle
Méthodes De Préparation
Voies de synthèse et conditions de réaction : La synthèse de (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile implique généralement des réactions organiques en plusieurs étapes. Une méthode courante comprend les étapes suivantes :
Formation du cycle quinoléique : Le cycle quinoléique peut être synthétisé par la synthèse de Skraup, qui implique la réaction de l'aniline avec le glycérol et l'acide sulfurique en présence d'un agent oxydant tel que le nitrobenzène.
Introduction du groupe chloro : La chloration du cycle quinoléique peut être réalisée à l'aide de réactifs tels que le pentachlorure de phosphore (PCl5) ou le chlorure de thionyle (SOCl2).
Formation de la chaîne latérale but-2-enenitrile : Le groupe nitrile peut être introduit par une réaction de condensation de Knoevenagel, où le dérivé de quinoléine réagit avec le malononitrile en présence d'une base telle que la pipéridine.
Méthodes de production industrielle : La production industrielle de ce composé peut impliquer des voies de synthèse similaires, mais optimisées pour une production à grande échelle. Cela comprend l'utilisation de réacteurs à écoulement continu pour améliorer l'efficacité de la réaction et le rendement.
Types de réactions :
Oxydation : Le groupe hydroxyle peut subir une oxydation pour former une cétone en utilisant des agents oxydants tels que le permanganate de potassium (KMnO4) ou le trioxyde de chrome (CrO3).
Réduction : Le groupe nitrile peut être réduit en amine en utilisant des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou l'hydrogénation catalytique.
Substitution : Le groupe chloro peut participer à des réactions de substitution nucléophile, où il est remplacé par d'autres nucléophiles tels que les amines ou les thiols.
Réactifs et conditions courantes :
Oxydation : Permanganate de potassium en milieu acide.
Réduction : Hydrure de lithium et d'aluminium dans l'éther anhydre.
Substitution : Ammoniac ou amines primaires dans l'éthanol.
Principaux produits :
Oxydation : Formation de 4-chloro-3-quinolin-2-ylbut-2-énone.
Réduction : Formation de 4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-énamide.
Substitution : Formation de 4-amino-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile.
Chimie :
- Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
- Employé dans l'étude des mécanismes réactionnels et des méthodologies de synthèse.
Biologie :
- Enquête sur son potentiel comme composé bioactif aux propriétés antimicrobiennes ou anticancéreuses.
Médecine :
- Exploration de son utilisation potentielle dans le développement de médicaments, en particulier dans la conception de nouveaux agents thérapeutiques.
Industrie :
- Utilisé dans la production de produits chimiques et de matériaux spécialisés aux propriétés spécifiques.
5. Mécanisme d'action
Le mécanisme d'action de this compound dépend de son application spécifique. En chimie médicinale, il peut interagir avec des cibles biologiques telles que les enzymes ou les récepteurs, en modulant leur activité. Les voies moléculaires impliquées pourraient inclure l'inhibition de l'activité enzymatique ou l'interférence avec les voies de signalisation cellulaire.
Composés similaires :
4-chloro-3-hydroxyquinoléine : Manque la chaîne latérale but-2-enenitrile.
3-hydroxy-2-quinolin-2-ylbut-2-enenitrile : Manque le groupe chloro.
4-chloro-2-quinolin-2-ylbut-2-enenitrile : Manque le groupe hydroxyle.
Unicité : this compound est unique en raison de la présence des trois groupes fonctionnels (chloro, hydroxyle et nitrile) sur le système cyclique de quinoléine. Cette combinaison de groupes fonctionnels confère une réactivité chimique distincte et une activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications.
Mécanisme D'action
The mechanism of action of (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved could include inhibition of enzyme activity or interference with cellular signaling pathways.
Comparaison Avec Des Composés Similaires
4-chloro-3-hydroxyquinoline: Lacks the but-2-enenitrile side chain.
3-hydroxy-2-quinolin-2-ylbut-2-enenitrile: Lacks the chloro group.
4-chloro-2-quinolin-2-ylbut-2-enenitrile: Lacks the hydroxyl group.
Uniqueness: (E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile is unique due to the presence of all three functional groups (chloro, hydroxyl, and nitrile) on the quinoline ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C13H9ClN2O |
|---|---|
Poids moléculaire |
244.67 g/mol |
Nom IUPAC |
(E)-4-chloro-3-hydroxy-2-quinolin-2-ylbut-2-enenitrile |
InChI |
InChI=1S/C13H9ClN2O/c14-7-13(17)10(8-15)12-6-5-9-3-1-2-4-11(9)16-12/h1-6,17H,7H2/b13-10- |
Clé InChI |
FTNAJERBOLRVSE-RAXLEYEMSA-N |
SMILES isomérique |
C1=CC=C2C(=C1)C=CC(=N2)/C(=C(/CCl)\O)/C#N |
SMILES canonique |
C1=CC=C2C(=C1)C=CC(=N2)C(=C(CCl)O)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(2-Ethoxyethoxy)ethoxy]thiophene](/img/structure/B12084671.png)
![2-(2-Chlorophenyl)-5-nitro-1H-benzo[d]imidazole](/img/structure/B12084674.png)
![cis, trans, trans-3,5-Dioxa-bicyclo[5.1.0]octane-8-carboxylic acid ethyl ester](/img/structure/B12084684.png)

![3-Chloro-3-(2'-fluoro[1,1'-biphenyl]-4-yl)-2-methylacrylaldehyde](/img/structure/B12084707.png)

![2,4,6-Tris[4-(1H-pyrazol-4-yl)phenyl]-1,3,5-triazine](/img/structure/B12084721.png)
![7-(Trifluoromethyl)imidazo[1,5-a]pyridin-3-amine](/img/structure/B12084723.png)
![Tert-butyl [4-(2-methoxyphenyl)-4-oxobutyl]carbamate](/img/structure/B12084729.png)

![1,3,2-Dioxaborolane, 4,4,5,5-tetramethyl-2-[5-(2-methylpropyl)-3-thienyl]-](/img/structure/B12084739.png)
![2-[2-Bromo-5-(trifluoromethyl)phenoxy]ethan-1-amine](/img/structure/B12084749.png)

